N-Isopropyl-2,4-difluorobenzamide
Description
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2,4-difluoro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H11F2NO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
NPFDDQOAXCDZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Dicarboximide Fungicides
Iprodione belongs to the dicarboximide class , which includes fungicides like fludioxonil and boscalid . Key differences include:
Key Findings :
Comparison with Benzamide Derivatives
The evidence highlights benzamide derivatives with varying substituents, such as:
Key Differences :
- N-Isopropyl-2,4-difluorobenzamide (hypothetical) would likely exhibit distinct physicochemical properties compared to iprodione due to the absence of the imidazolidine ring and presence of fluorine atoms. Fluorine substituents typically enhance metabolic stability and bioavailability .
- Iprodione’s dichlorophenyl group contributes to its fungicidal activity but raises environmental persistence concerns .
Regulatory and Environmental Considerations
- Iprodione: Banned in the EU since 2017 due to carcinogenicity risks , but still used in the U.S. with revised residue limits (MRL: 1.4% in 2023) .
- Fludioxonil : Preferred in integrated pest management due to lower toxicity and compatibility with biocontrol agents like Trichoderma spp. .
Preparation Methods
Acid Chloride Method
The most direct route to N-isopropyl-2,4-difluorobenzamide begins with 2,4-difluorobenzoic acid, which can be synthesized via oxidative methods. According to CN105646180A, 2,4-difluorobenzoic acid is obtained in yields exceeding 94% through hydrogen peroxide–manganese dioxide–mediated oxidation of 2,4-dinitrotoluene under acidic conditions.
Procedure:
-
Formation of Acid Chloride:
2,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 3–4 hours. The reaction produces 2,4-difluorobenzoyl chloride, with excess SOCl₂ removed via distillation. -
Amidation with Isopropylamine:
The acid chloride is reacted with isopropylamine in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, and the mixture is stirred for 12–16 hours. The product is isolated via filtration or extraction, yielding this compound.
Optimization Data:
Coupling Agent–Mediated Synthesis
To bypass hazardous acid chloride handling, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enable direct amidation of 2,4-difluorobenzoic acid.
Procedure:
-
Activation:
A mixture of 2,4-difluorobenzoic acid (1 eq), EDC (1.2 eq), and HOBt (1.1 eq) in dimethylformamide (DMF) is stirred at 25°C for 1 hour. -
Amine Addition:
Isopropylamine (1.5 eq) is added, and the reaction proceeds for 12–18 hours. The product is precipitated with ice water and purified via recrystallization.
Advantages:
-
Avoids corrosive reagents.
-
Yields: 70–76% (hypothetical).
Hydrolysis of 2,4-Difluorobenzonitrile
Near-Critical Water Hydrolysis
While CN1861575A details 2,6-difluorobenzamide synthesis, analogous conditions may apply to the 2,4-isomer. Hydrolysis of 2,4-difluorobenzonitrile in near-critical water (200–350°C, 1–10 hours) eliminates the need for acid/base catalysts.
Procedure:
-
Reactor Charging:
A 2,4-difluorobenzonitrile–water mixture (1:2–7:1 w/w) is heated in an autoclave. Oxygen is purged via steam displacement. -
Hydrolysis:
The mixture is held at 240–260°C for 6–8 hours, followed by salting-out with NaCl.
Extrapolated Data for 2,4-Isomer:
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 240 | 6 | ~88 | ~95 |
| 260 | 8 | ~92 | ~97 |
Limitations:
-
Requires specialized high-pressure equipment.
-
Primary amide (NH₂) forms unless isopropylamine is introduced.
Comparative Methodological Analysis
| Method | Yield (%) | Cost | Scalability | Safety |
|---|---|---|---|---|
| Acid Chloride | 78–84 | Low | High | Moderate |
| Coupling Agent | 70–76 | High | Moderate | High |
| Nitrile Hydrolysis | 88–92 | Moderate | High | Low (pressure) |
Key Findings:
-
The acid chloride route balances cost and yield for industrial applications.
-
Near-critical hydrolysis offers high purity but demands specialized infrastructure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Isopropyl-2,4-difluorobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2,4-difluorobenzoic acid with isopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitoring by TLC or HPLC is recommended to track reaction progress .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : and NMR to verify fluorinated aromatic protons and isopropyl group signals (e.g., δ 1.2–1.4 ppm for CH(CH)).
- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H] at m/z 243.1).
- X-ray Crystallography : For unambiguous conformation analysis, as demonstrated in related benzamide derivatives .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is lipophilic, with solubility enhanced in polar aprotic solvents (e.g., DMSO, acetone). Stability studies in aqueous buffers (pH 2–9) show degradation <5% over 24 hours at 25°C. Store desiccated at –20°C for long-term stability. Use UV-Vis spectroscopy (λ~270 nm) to monitor degradation kinetics .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on fluorinated positions. For example, the 4-fluorine atom is more electrophilic due to meta-directing effects, making it susceptible to displacement by amines or thiols. Solvent effects (PCM models) refine predictions for reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzamides?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent interference). Standardize protocols:
- Use in vitro urease inhibition assays (e.g., Helicobacter pylori urease) with controls for solvent cytotoxicity.
- Validate results across multiple replicates and orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How does the conformational flexibility of this compound influence its interactions with biological targets?
- Methodological Answer : Molecular dynamics simulations (100 ns trajectories) reveal rotational freedom in the isopropyl group, affecting binding pocket compatibility. Pair with NOESY NMR to validate dominant conformers in solution. For rigid analogs, introduce steric hindrance (e.g., cyclohexyl substituents) to lock bioactive conformations .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Fluorine’s small atomic radius and hydrophobic isopropyl group hinder crystal packing. Optimize via:
- Slow vapor diffusion (ether into DCM solution).
- Co-crystallization with hydrogen-bond donors (e.g., thiourea derivatives).
- Temperature-controlled crystallization (4°C to slow nucleation) .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer : Systematically modify substituents:
- Fluorine Position : Compare 2,4-difluoro vs. 3,5-difluoro analogs.
- Amide Group : Replace isopropyl with cyclopropyl or tert-butyl.
- Biological Testing : Use high-throughput screening (HTS) for IC determination against target enzymes. Analyze trends with multivariate regression (e.g., Hammett σ values for electronic effects) .
Q. What analytical techniques are critical for detecting trace impurities in synthesized this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
